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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1631060 Get Quote

An In-depth Technical Guide to (16R)-Dihydrositsirikine

Introduction
(16R)-Dihydrositsirikine is a natural alkaloid compound that has been identified in

Catharanthus roseus, a plant renowned for its rich content of bioactive terpenoid indole

alkaloids.[1][2] As a member of this extensive family of natural products, (16R)-
Dihydrositsirikine holds potential interest for researchers in medicinal chemistry,

pharmacology, and drug discovery. This technical guide provides a summary of the available

physical and chemical properties of (16R)-Dihydrositsirikine, alongside generalized

experimental workflows relevant to its study. Due to the limited specific literature on this

particular compound, some sections provide general methodologies common for natural

product research.

Chemical and Physical Properties
The fundamental physicochemical properties of (16R)-Dihydrositsirikine are summarized

below. It is important to note that several of these values are computationally predicted and

await experimental verification.
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Property Value Source(s)

Molecular Formula C₂₁H₂₈N₂O₃ [1][3]

Molecular Weight 356.47 g/mol [3]

CAS Number 6519-26-2 [4]

IUPAC Name

methyl 2-(3-ethyl-

1,2,3,4,6,7,12,12b-

octahydroindolo[2,3-

a]quinolizin-2-yl)-3-

hydroxypropanoate

[1]

Synonyms
18,19-Dihydro-16(R)-sitsirikine,

Dihydrositsirikine
[1]

Appearance Powder / Solid [2]

Melting Point Data not available

Boiling Point 547.5 ± 45.0 °C (Predicted)

Solubility

Data not available. As an

alkaloid, solubility is expected

in organic solvents like

methanol, ethanol, chloroform,

and DMSO.

pKa 14.30 ± 0.10 (Predicted)

LogP (XLogP3) 2.7 (Computed) [1]

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(

CO)C(=O)OC)NC4=CC=CC=C

34

[1]

Experimental Protocols & Characterization
Specific experimental protocols for the isolation, synthesis, or analysis of (16R)-
Dihydrositsirikine are not detailed in currently available literature. However, a generalized
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workflow for the isolation and characterization of an alkaloid from a plant source like

Catharanthus roseus is presented below.

Plant Material Processing

Extraction

Purification & Isolation

Structural Elucidation

Collection & Drying
of Catharanthus roseus

Grinding to
Fine Powder

Maceration or Soxhlet
Extraction (e.g., with Methanol)

Crude Methanolic
Extract

Acid-Base Partitioning
to separate alkaloids

Column Chromatography
(Silica, Alumina)

Preparative HPLC

Pure (16R)-Dihydrositsirikine

Mass Spectrometry (MS)
(Determine Molecular Weight)

NMR Spectroscopy
(1H, 13C, 2D-NMR)

Structure Confirmation
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Generalized workflow for natural product isolation.

Methodologies
Plant Material Processing: Plant parts (e.g., leaves, roots) of Catharanthus roseus are

collected, dried to remove moisture, and ground into a fine powder to increase the surface

area for efficient solvent extraction.

Extraction: The powdered material undergoes extraction with an organic solvent, typically

methanol or ethanol, to draw out a wide range of secondary metabolites, including alkaloids.

Purification: The crude extract is subjected to a series of purification steps. An acid-base

liquid-liquid partitioning is a classic method to selectively separate basic alkaloids from other

neutral or acidic compounds. This is followed by chromatographic techniques, such as

column chromatography over silica gel or alumina, and further refined using High-

Performance Liquid Chromatography (HPLC) to isolate individual compounds like (16R)-
Dihydrositsirikine.

Structural Elucidation: The definitive structure of the isolated compound is determined using

spectroscopic methods. Mass spectrometry is used to ascertain the molecular weight and

formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR

experiments like COSY and HMBC) is employed to piece together the precise molecular

structure and stereochemistry.

Spectroscopic Data
Detailed experimental spectroscopic data for (16R)-Dihydrositsirikine is not available in the

public domain. Structural characterization would rely on the following standard techniques.
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Data Type Details

Mass Spectrometry (MS)

Expected to show a molecular ion peak

corresponding to the exact mass (356.2100 Da).

High-resolution mass spectrometry (HRMS)

would confirm the elemental composition of

C₂₁H₂₈N₂O₃. Fragmentation patterns would

provide clues about the core indole-quinolizidine

structure.

¹H NMR Spectroscopy

The proton NMR spectrum would be complex,

showing characteristic signals for the aromatic

protons of the indole ring, aliphatic protons of

the quinolizidine skeleton, the ethyl group, the

methoxy group of the ester, and protons

adjacent to hydroxyl and nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show 21

distinct signals corresponding to each carbon

atom in the molecule, including signals for the

carbonyl carbon of the ester, aromatic carbons,

and various aliphatic carbons in the ring system.

Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information regarding the biological

activity, pharmacological effects, or mechanism of action for (16R)-Dihydrositsirikine. Many

alkaloids isolated from Catharanthus roseus exhibit potent biological activities, most notably

anticancer properties, but the activity of this specific compound remains to be investigated. The

study of such a compound would typically follow a standard drug discovery and development

pipeline.

Discovery & Preclinical Clinical Development

Isolation or Synthesis of
(16R)-Dihydrositsirikine

In Vitro Screening
(Cell-based Assays)

Mechanism of Action
(Target Identification)

In Vivo Studies
(Animal Models)

Phase I
(Safety)
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(Efficacy)

Phase III
(Large-scale Trials) Approved Drug
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Generalized drug discovery pipeline for a natural product.

This diagram illustrates the hypothetical progression of a natural product like (16R)-
Dihydrositsirikine from initial discovery through preclinical and clinical development. The

process begins with screening for biological activity in cellular models, moves to understanding

its mechanism and testing in animal models, and, if promising, advances to human clinical trials

to evaluate safety and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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